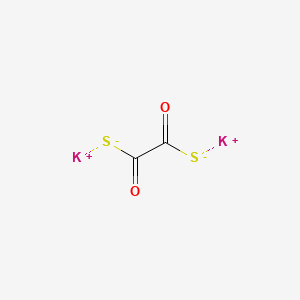
Potassium dithiooxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium dithiooxalate is an organosulfur compound with the chemical formula ( K_2C_2O_2S_2 ). It is a potassium salt of dithiooxalic acid and is known for its ability to act as a ligand in coordination chemistry. The compound is characterized by its unique structure, which includes two sulfur atoms and two oxygen atoms bonded to a central carbon-carbon bond.
準備方法
Synthetic Routes and Reaction Conditions
Potassium dithiooxalate can be synthesized through the reaction of potassium hydroxide with dithiooxalic acid. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of dithiooxalic acid in water.
- Addition of potassium hydroxide to the solution.
- Precipitation of this compound as a solid product.
The reaction can be represented by the following equation: [ H_2C_2O_2S_2 + 2KOH \rightarrow K_2C_2O_2S_2 + 2H_2O ]
Industrial Production Methods
In industrial settings, this compound is produced by the sulfhydrolysis of diphenyl oxalate. This method involves the reaction of diphenyl oxalate with hydrogen sulfide in the presence of a base, followed by the addition of potassium hydroxide to form the desired product.
化学反応の分析
Types of Reactions
Potassium dithiooxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxalate and sulfate ions.
Reduction: It can be reduced to form thiolates.
Substitution: this compound can act as a ligand in substitution reactions, forming complexes with transition metals.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Transition metal salts like nickel chloride and iron sulfate are often used in coordination chemistry.
Major Products Formed
Oxidation: Oxalate and sulfate ions.
Reduction: Thiolates.
Substitution: Metal-dithiooxalate complexes.
科学的研究の応用
Potassium dithiooxalate has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of coordination compounds and metal complexes.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems.
Industry: this compound is used in the production of catalysts and as a reagent in various chemical processes.
作用機序
The mechanism of action of potassium dithiooxalate involves its ability to act as a ligand, forming coordination complexes with metal ions. The compound’s sulfur and oxygen atoms can donate electron pairs to metal centers, stabilizing the metal ions and facilitating various chemical reactions. The molecular targets and pathways involved depend on the specific metal ion and the nature of the coordination complex formed.
類似化合物との比較
Similar Compounds
Dimethyltin dithiooxalate: Similar in structure but contains tin instead of potassium.
Nickel dithiooxalate: Forms complexes with nickel ions.
Iron dithiooxalate: Forms complexes with iron ions.
Uniqueness
Potassium dithiooxalate is unique due to its ability to form stable complexes with a wide range of metal ions. Its versatility as a ligand makes it valuable in coordination chemistry and various industrial applications. The presence of both sulfur and oxygen atoms in its structure allows for diverse coordination modes, enhancing its reactivity and usefulness in different chemical processes.
特性
分子式 |
C2K2O2S2 |
|---|---|
分子量 |
198.35 g/mol |
IUPAC名 |
dipotassium;ethanebis(thioate) |
InChI |
InChI=1S/C2H2O2S2.2K/c3-1(5)2(4)6;;/h(H,3,5)(H,4,6);;/q;2*+1/p-2 |
InChIキー |
CMDICZWJGYCNHQ-UHFFFAOYSA-L |
正規SMILES |
C(=O)(C(=O)[S-])[S-].[K+].[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


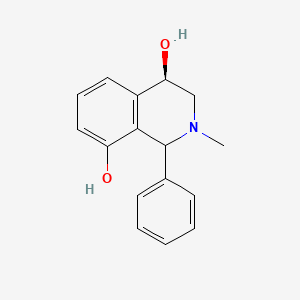
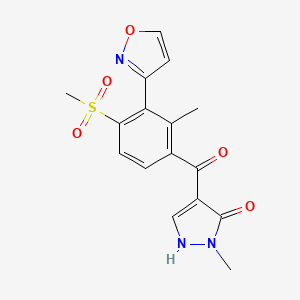
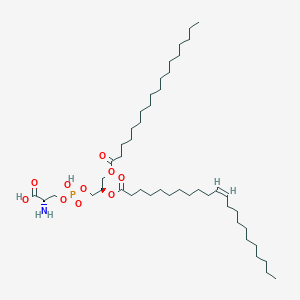
![(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)

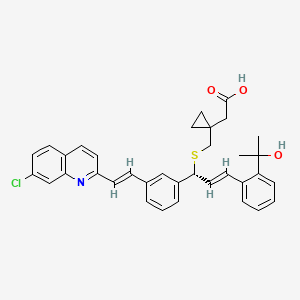
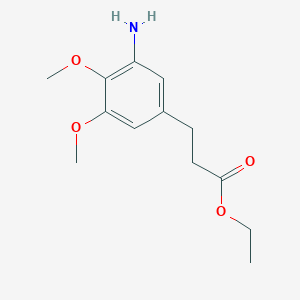


![[(8R,9R,13S,14R,17S)-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B13848248.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B13848280.png)
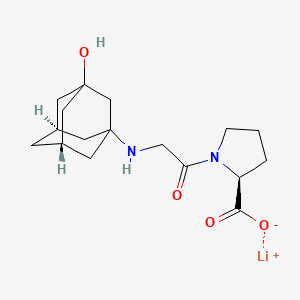
![4-([1,2,4]Triazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B13848284.png)
